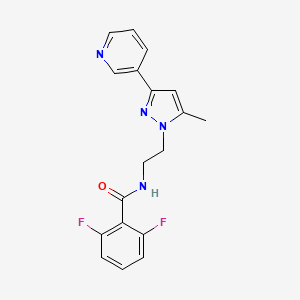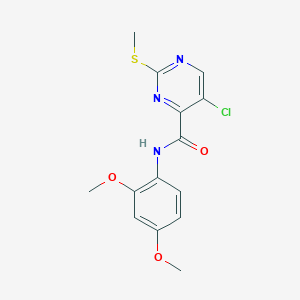
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide inhibits the activity of FGFR tyrosine kinase, which is involved in cell proliferation, differentiation, and survival. FGFR is overexpressed in many types of cancer, and its inhibition by 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent and selective inhibitor of FGFR tyrosine kinase, making it an ideal tool for studying the role of FGFR in cancer biology. However, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is to develop more potent and selective inhibitors of FGFR tyrosine kinase. Another direction is to investigate the potential use of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide for maximum efficacy in cancer treatment.
Métodos De Síntesis
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4-dimethoxyaniline with methyl 2-bromoacetate to form the intermediate 2-(2,4-dimethoxyphenyl)-2-methylacetate. This intermediate is then converted to the corresponding acid, which is further reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 5-chloro-2-mercaptopyrimidine to form 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-20-8-4-5-10(11(6-8)21-2)17-13(19)12-9(15)7-16-14(18-12)22-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJFNZXHFJCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
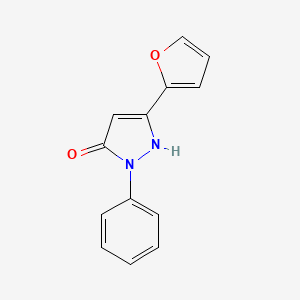
![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)
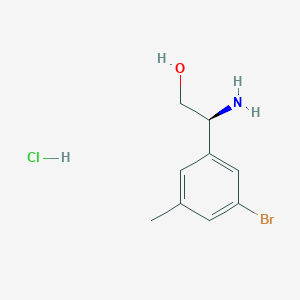
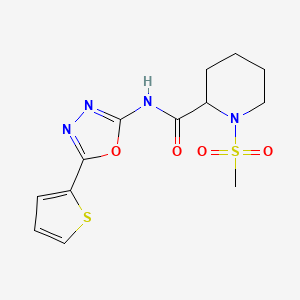
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
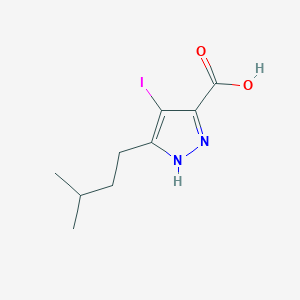

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)
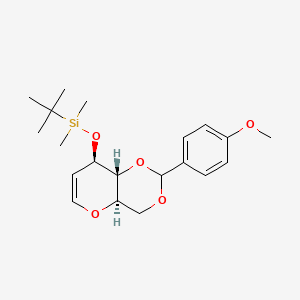
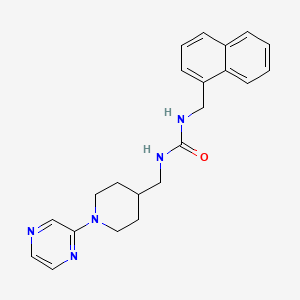
![N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2856435.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)
